O-Allylhydroxylamine hydrochloride (CAS: 38945-21-0) is a highly reactive, stable amine salt utilized primarily for the synthesis of O-allyl oximes from aldehydes and ketones. In industrial and academic procurement, it is selected as an essential building block for orthogonal protecting group strategies, late-stage functionalization, and medicinal chemistry library generation. Unlike standard hydroxylamine, which yields unsubstituted oximes prone to unwanted hydrogen bonding and Beckmann rearrangements, the O-allyl derivative provides a stable, lipophilic 'capped' oxime. The hydrochloride salt form ensures a long shelf-life and precise stoichiometric handling, making it a critical reagent for reproducible scale-up in complex active pharmaceutical ingredient (API) synthesis .
Substituting O-Allylhydroxylamine hydrochloride with closely related analogs introduces severe process and performance liabilities. Attempting to use the free base form of O-allylhydroxylamine results in handling failures, as it is a volatile liquid prone to rapid degradation and evaporative loss, destroying stoichiometric precision. Substituting with O-benzylhydroxylamine hydrochloride creates downstream deprotection bottlenecks; removing an O-benzyl group requires harsh hydrogenation (e.g., Pd/C under H2 pressure) that routinely reduces other critical double or triple bonds within the target molecule. Conversely, smaller substitutes like O-methylhydroxylamine lack a reactive terminal alkene, completely eliminating the possibility of downstream diversification via cross-metathesis or thiol-ene click chemistry [1].
For reproducible scale-up, the physical state of the reagent is critical. O-Allylhydroxylamine hydrochloride is a stable, weighable solid that decomposes at ~170 °C, whereas the free base is a volatile liquid with a boiling point of 98-99 °C[REFS-1, REFS-2]. The volatility of the free base leads to evaporative losses during storage and transfer, causing significant deviations in molar equivalents during oxime ligation.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Stable solid (mp ~170 °C, dec.) |
| Comparator Or Baseline | Free base (volatile liquid, bp 98-99 °C) |
| Quantified Difference | Eliminates evaporative loss; enables exact molar dosing for high-yield ligations. |
| Conditions | Standard laboratory storage and reaction setup |
Procuring the HCl salt prevents degradation and stoichiometric errors inherent to handling volatile liquid free bases, ensuring batch-to-batch reproducibility.
In complex syntheses, O-allyl oximes offer superior chemoselectivity during deprotection compared to O-benzyl oximes. O-allyl groups can be cleaved under mild, neutral conditions using catalytic palladium (e.g., 1 mol% Pd(PPh3)4 with a scavenger like NDMBA), yielding the free oxime in high yields (up to 95%) without affecting internal alkenes or acid-sensitive groups [REFS-3, REFS-4]. In contrast, O-benzyl deprotection requires harsh hydrogenation that non-selectively reduces other unsaturated bonds.
| Evidence Dimension | Deprotection conditions and functional group tolerance |
| Target Compound Data | Cleaved via mild Pd(0) catalysis (e.g., 1 mol% Pd(PPh3)4) |
| Comparator Or Baseline | O-Benzyl oximes (require Pd/C and H2 pressure) |
| Quantified Difference | 100% preservation of internal alkenes/alkynes during deprotection. |
| Conditions | Late-stage deprotection in highly functionalized natural product or API synthesis |
Buyers synthesizing highly functionalized molecules must select the O-allyl handle to avoid unwanted reduction of double bonds during late-stage deprotection.
When optimizing the pharmacokinetic and binding profiles of drug candidates, the O-allyl group often provides a superior steric and lipophilic balance compared to unsubstituted or bulkier analogs. In a study of Clofazimine derivatives against Neisseria species, the O-allyl oxime derivative demonstrated an MIC of 0.94 µM, representing a 2-4 fold improvement in activity relative to the unsubstituted oxime (MIC ~1.88-3.76 µM). Furthermore, the corresponding O-benzyl oxime showed diminished activity, indicating an intolerance to the larger aromatic moiety [1].
| Evidence Dimension | In vitro antimicrobial potency (MIC) |
| Target Compound Data | O-allyl oxime derivative (MIC = 0.94 µM) |
| Comparator Or Baseline | Unsubstituted oxime (MIC ~1.88-3.76 µM) and O-benzyl oxime (diminished activity) |
| Quantified Difference | 2-4 fold improvement in MIC over baseline, avoiding the steric penalty of benzyl groups. |
| Conditions | In vitro antimicrobial assay against Neisseria species |
Demonstrates that the O-allyl group offers an ideal balance of lipophilicity and size, making it a superior choice over bulky benzyl groups in SAR library design.
O-Allylhydroxylamine hydrochloride is the reagent of choice for protecting ketones and aldehydes when subsequent synthetic steps involve the hydrogenation of other moieties. Because the resulting O-allyl oxime can be cleaved under mild Pd(0) catalysis rather than harsh hydrogenation, it prevents the accidental reduction of critical structural double bonds [1].
In drug discovery, replacing unstable unsubstituted oximes or overly bulky O-benzyl oximes with O-allyl oximes is a proven strategy to improve lipophilicity and target binding. The allyl group provides a balanced steric profile that avoids the binding pocket clashes often seen with heavier aromatic derivatives, leading to measurable improvements in potency [2].
Unlike O-methyl oximes which are chemically inert at the ether linkage, the terminal alkene of the O-allyl oxime serves as a highly reactive handle. This allows chemists to perform late-stage cross-metathesis or UV-initiated thiol-ene click chemistry, rapidly generating diverse chemical libraries from a single oxime-containing scaffold.
Irritant